Acarbose Impurity E

説明

特性

IUPAC Name |

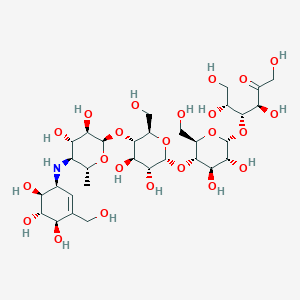

(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3/t8-,10+,12-,13-,14-,15-,16-,17+,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPXIUXMJVDQJW-AXJUGWJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220983-28-7 | |

| Record name | Acarbose impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220983287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-D-FRUCTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59T36P3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Acarbose Impurity E: Structure, Formation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Acarbose Impurity E, a critical process-related impurity in the manufacturing of the anti-diabetic drug Acarbose. As a Senior Application Scientist, this document synthesizes key information on its chemical identity, formation, and state-of-the-art analytical methodologies for its control, ensuring scientific integrity and providing actionable insights for professionals in the pharmaceutical field.

Introduction: The Significance of Impurity Profiling in Acarbose Production

Acarbose is a complex oligosaccharide produced via fermentation of the microorganism Actinoplanes utahensis.[1] It functions as an alpha-glucosidase inhibitor, effectively managing postprandial hyperglycemia in patients with type 2 diabetes by delaying carbohydrate digestion.[1] The intricate nature of its biosynthetic pathway and downstream processing inevitably leads to the formation of structurally related impurities.[2] Rigorous control and characterization of these impurities are paramount to ensure the safety, efficacy, and quality of the final drug product, in line with global regulatory standards such as those set by the International Council for Harmonisation (ICH).[2][3]

Acarbose Impurity E is a notable process-related impurity that requires careful monitoring and control during Acarbose manufacturing. This guide will delve into the specific attributes of this impurity, providing a foundational understanding for its management.

Unveiling the Chemical Identity of Acarbose Impurity E

A thorough understanding of an impurity begins with its precise chemical identification. This section details the molecular formula, weight, and structural characteristics of Acarbose Impurity E.

Molecular Formula and Weight

Acarbose Impurity E is a larger oligosaccharide compared to the active pharmaceutical ingredient (API), Acarbose. Its key identifiers are summarized in the table below.

| Parameter | Value | Source(s) |

| Chemical Name | 4-O-α-Acarbosyl-D-fructopyranose | [4] |

| Systematic (IUPAC) Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose | [5] |

| Molecular Formula | C₃₁H₅₃NO₂₃ | [4][5] |

| Molecular Weight | 807.75 g/mol | [4] |

| CAS Number | 1220983-28-7 | [4] |

Chemical Structure

The structure of Acarbose Impurity E is closely related to Acarbose. The core difference lies in the terminal sugar moiety. While Acarbose terminates with a glucose unit, Impurity E features a fructose unit at this position. This structural modification is a direct result of the biosynthetic processes during fermentation.

Caption: A diagram illustrating the core structure of Acarbose with the terminal fructose moiety characteristic of Impurity E.

Formation and Origin of Acarbose Impurity E

Understanding the genesis of an impurity is fundamental to developing effective control strategies. Acarbose Impurity E is a byproduct of the fermentation process, arising from the enzymatic activities within Actinoplanes utahensis.

The biosynthesis of Acarbose is a complex enzymatic cascade. It is known that various acarviosyl metabolites are produced during the industrial production of Acarbose.[6] Specifically, enzymes such as glycosyltransferases, which are involved in the elongation of the oligosaccharide chain, can exhibit a degree of substrate promiscuity. It is hypothesized that a glycosyltransferase in Actinoplanes utahensis may utilize a fructose-containing substrate instead of glucose during the final steps of oligosaccharide assembly, leading to the formation of Acarbose Impurity E.

The presence and concentration of Impurity E can be influenced by various fermentation parameters, including the composition of the culture medium, pH, temperature, and fermentation time. Therefore, optimization of these parameters is a key strategy to minimize its formation.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Acarbose Impurity E are critical for ensuring the quality of Acarbose. Due to the structural similarity to Acarbose and other related impurities, and the lack of a strong chromophore, specialized analytical techniques are required.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Acarbose and its impurities.

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) outline an official HPLC method for the analysis of related substances in Acarbose.[7][8] This method typically employs an aminopropyl-silylated silica gel column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection at a low wavelength (around 210 nm).[7][8]

Key Parameters of the USP Method:

| Parameter | Specification |

| Column | 4.0-mm × 25-cm; 5-µm packing L8 (aminopropylsilyl silica gel) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 75:25) |

| Flow Rate | Approximately 2 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Source: Acarbose USP Monograph[7]

The EP monograph provides a correction factor of 1.25 for the calculation of the content of Impurity E, which accounts for differences in UV response compared to Acarbose.[8]

A significant limitation of UV detection for Acarbose and its impurities is their weak chromophores. Charged Aerosol Detection (CAD) offers a powerful alternative. CAD is a mass-based detection method that provides a more uniform response for non-volatile analytes, irrespective of their optical properties.[9] This leads to a more accurate quantification of impurities without the need for specific reference standards for each impurity.

Advantages of HPLC-CAD for Acarbose Impurity Analysis:

-

Universal Detection: Detects any non-volatile and many semi-volatile analytes.

-

Improved Sensitivity: Often provides lower limits of detection (LOD) and quantification (LOQ) compared to UV for compounds with poor chromophores.

-

More Accurate Quantification: The response is proportional to the mass of the analyte, leading to more accurate impurity profiling.

Structural Elucidation: The Power of Combined Techniques

For the definitive identification and structural characterization of impurities like Acarbose Impurity E, a single analytical technique is often insufficient. The combination of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard.[10][11]

Caption: A flowchart of the integrated analytical workflow for the comprehensive analysis of Acarbose Impurity E.

LC-MS provides crucial information about the molecular weight of the impurity and its fragments. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like oligosaccharides. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information, such as the sequence of sugar units.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10][12] For complex oligosaccharides like Acarbose Impurity E, a suite of 1D and 2D NMR experiments is necessary:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the stereochemistry of the glycosidic linkages.

The combination of data from LC-MS and NMR allows for the confident identification and structural confirmation of Acarbose Impurity E, even when present at low levels in the Acarbose API.

Regulatory Control and Acceptance Criteria

The control of impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines. The United States Pharmacopeia (USP) provides specific acceptance criteria for impurities in Acarbose.

USP Limits for Acarbose Impurity E

The USP monograph for Acarbose specifies the limits for various identified impurities.

| Impurity | Relative Retention Time (Approx.) | Relative Response Factor (F) | Limit (%) |

| Impurity E | 1.7 | 0.8 | 0.2 |

Source: Acarbose USP Monograph[13]

It is important to note that the total amount of all impurities should also be controlled within a specified limit, which is typically not more than 3.0% for Acarbose.[13]

Conclusion and Future Perspectives

Acarbose Impurity E is a well-characterized, process-related impurity in the production of Acarbose. Its chemical structure, featuring a terminal fructose unit, has been elucidated through a combination of advanced analytical techniques. The primary origin of this impurity is the fermentation process, and its levels can be controlled through optimization of fermentation conditions.

For drug development professionals, a thorough understanding of Acarbose Impurity E is essential for:

-

Process Development: Designing fermentation and purification processes that minimize the formation and effectively remove this impurity.

-

Analytical Method Development: Implementing robust and validated analytical methods for its routine monitoring and control.

-

Regulatory Compliance: Ensuring that the final drug product meets the stringent purity requirements of regulatory agencies.

Future research may focus on the genetic engineering of the Actinoplanes utahensis strain to suppress the activity of the specific enzymes responsible for the formation of Impurity E, leading to a more efficient and cleaner manufacturing process for Acarbose.

References

- European Pharmacopoeia. (2020). Acarbose. EDQM.

- Li, Y., et al. (2025). NMR Data Analysis of Acarbose. Chinese Journal of Magnetic Resonance, 42(2), 184-194.

-

Pharmaffiliates. (n.d.). Acarbose-Impurities. Retrieved from [Link]

-

PubChem. (n.d.). Acarbose. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Acarbose EP Impurities and Related Compounds. Retrieved from [Link]

- Takeshi, T., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose.

- United States Pharmacopeia. (2011). Acarbose. In USP 34-NF 29.

-

Veeprho. (n.d.). Acarbose EP Impurity C | CAS 610271-07-3. Retrieved from [Link]

- Wang, Y., et al. (2013). Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196.

- Zhang, H., et al. (2022). Enhancement of acarbose production by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34. Microbial Cell Factories, 21(1), 1-15.

-

Alentris Research Pvt. Ltd. (n.d.). Acarbose EP Impurity E. Retrieved from [Link]

-

Axios Research. (n.d.). Acarbose Impurity E - CAS - 1220983-28-7. Retrieved from [Link]

-

Scholarly Commons. (2022). NMR Characterization of the Solution Structure of Acarbose and its Interaction with α-Amylase. Retrieved from [Link]

-

Scribd. (n.d.). Acarbose Tablets Assay and Testing Methods. Retrieved from [Link]

-

PMC. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. Retrieved from [Link]

-

PMC. (2013). Biosynthesis of rare hexoses using microorganisms and related enzymes. Retrieved from [Link]

-

PMC. (2023). The 4-α-Glucanotransferase AcbQ Is Involved in Acarbose Modification in Actinoplanes sp. SE50/110. Retrieved from [Link]

-

ResearchGate. (n.d.). Acarbose and its biosynthetic gene cluster. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of 1,5-Anhydro-4-O-β-D-glucopyranosyl-D-fructose Using Cellobiose Phosphorylase and Its Spontaneous Decomposition via β-Elimination. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from [Link]

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].

Sources

- 1. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alentris.org [alentris.org]

- 6. researchgate.net [researchgate.net]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. drugfuture.com [drugfuture.com]

- 9. Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): NMR Characterization of the Solution Structure of Acarbose and its Interaction with α-Amylase [scholarlycommons.pacific.edu]

- 13. drugfuture.com [drugfuture.com]

Unraveling the Chemical Degradation Pathway of Acarbose to Impurity E: A Mechanistic and Analytical Guide

Executive Summary

Acarbose is a complex pseudotetrasaccharide derived from microbial fermentation, widely utilized as an alpha-glucosidase inhibitor for the management of type 2 diabetes mellitus[1]. Due to its highly functionalized oligosaccharide backbone, Acarbose is susceptible to a variety of degradation pathways under thermal, moisture, and alkaline stress. Among its pharmacopeial impurities, Impurity E stands out as a high-molecular-weight degradation product (a pentasaccharide homologue) that poses unique analytical and formulation challenges.

As a Senior Application Scientist, understanding the causality behind the formation of Impurity E is critical. It is not merely a product of simple hydrolysis; rather, it is the result of a complex, two-phase cascade involving intermolecular transglycosylation followed by Lobry de Bruyn-van Ekenstein (LdB-vE) isomerization . This whitepaper dissects the mechanistic chemistry of this pathway, provides self-validating analytical workflows for its quantification, and outlines formulation strategies to mitigate its formation.

Structural Elucidation and Pharmacopeial Context

Acarbose (Molecular Formula: C25H43NO18 ) consists of an acarviosin moiety (valienamine linked to 4,6-dideoxy-D-glucose) attached to a maltose unit at the reducing terminus.

Impurity E is structurally defined as 4-O-α-Acarbosyl-D-fructopyranose ( C31H53NO23 , MW: 807.75 Da)[2]. Unlike Impurity D, which is a lower-molecular-weight trisaccharide formed via hydrolysis, Impurity E contains an additional hexose ring compared to the parent API, with its terminal reducing sugar isomerized from glucose to fructose.

To contextualize Impurity E within the broader stability profile of Acarbose, the European Pharmacopoeia (EP) establishes strict acceptance criteria based on Relative Retention Times (RRT)[3].

Table 1: Quantitative Impurity Profile and EP Acceptance Criteria

| Impurity | Chemical Nature | Molecular Formula | Relative Retention Time (RRT) | EP Acceptance Limit (%) |

| A | Analog / Isomer | C25H43NO18 | ~0.9 | ≤ 0.05 |

| B | Analog | C26H43NO17 | ~0.8 | ≤ 0.5 |

| C | α-1,1 Isomer | C25H43NO18 | ~1.2 | ≤ 1.5 |

| D | Hydrolysis Product (Trisaccharide) | C19H33NO13 | ~0.5 | ≤ 1.0 |

| E | Transglycosylation + Isomerization | C31H53NO23 | ~1.7 | ≤ 0.2 |

| F | Pentasaccharide Analog | C31H53NO23 | ~1.9 | N/A (Monitored) |

The Mechanistic Degradation Pathway

The transformation of a C25 tetrasaccharide into a C31 pentasaccharide degradation product cannot occur via unimolecular decomposition. Instead, it requires a bimolecular disproportionation event, heavily influenced by the molecular mobility of the amorphous API in the solid state or in concentrated solutions[4].

Phase 1: Intermolecular Transglycosylation (Disproportionation)

Under thermal or moisture stress, the amorphous state of Acarbose exhibits increased molecular mobility, bringing adjacent molecules into close proximity. The slightly strained α -1,4-glycosidic bond becomes susceptible to nucleophilic attack. A hydroxyl group from an acceptor Acarbose molecule attacks the glycosidic bond of a donor Acarbose molecule. This disproportionation yields two distinct products:

-

Impurity D ( C19 ): The cleaved trisaccharide byproduct.

-

Pentasaccharide Intermediate ( C31 ): A higher homologue where an acarviosyl-glucose moiety has been transferred to the acceptor molecule.

Phase 2: Lobry de Bruyn-van Ekenstein Isomerization

The newly formed C31 pentasaccharide possesses a terminal D-glucose moiety at its reducing end. In solution, this terminal ring mutarotates and exists in equilibrium with its open-chain aldehyde form. Under alkaline or thermal stress (often catalyzed by basic excipients like Magnesium Stearate[5]), the α -proton adjacent to the carbonyl group is abstracted, forming a reactive enediol intermediate . Reprotonation and tautomerization collapse the enediol into a ketose, specifically D-fructose. This finalizes the structure of Impurity E.

Caption: Bimolecular degradation pathway of Acarbose forming Impurity E via transglycosylation and isomerization.

Experimental Workflow: Forced Degradation & Analytical Profiling

To accurately quantify Impurity E and validate the degradation pathway, standard UV detection is grossly inadequate. Acarbose and its degradation products lack aromatic rings or conjugated pi-systems, rendering UV detection at 210 nm highly susceptible to baseline drift and poor sensitivity. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or LC-MS/MS is the authoritative standard[6].

Step-by-Step Methodology

Step 1: Preparation of the API Stress Matrix

-

Action: Dissolve Acarbose API to a concentration of 10 mg/mL in a 50:50 mixture of 0.1 M NaOH and Methanol.

-

Causality: Methanol ensures complete solubilization of the matrix, while 0.1 M NaOH provides the alkaline environment necessary to drive the enolization of the reducing sugar, forcing the LdB-vE isomerization pathway.

Step 2: Thermal Incubation

-

Action: Incubate the solution in a sealed amber vial at 60°C for 48 hours.

-

Causality: Elevated temperature accelerates the intermolecular transglycosylation kinetics by increasing the molecular collision rate and overcoming the activation energy barrier for glycosidic bond cleavage.

Step 3: Quenching and Neutralization

-

Action: Rapidly cool the vial to 4°C and neutralize to pH 6.5 using 0.1 M HCl.

-

Causality: Immediate cooling and neutralization arrest the degradation kinetics, preventing the secondary degradation of Impurity E into smaller organic acids or Maillard reaction products.

Step 4: Chromatographic Separation (HILIC)

-

Action: Inject 10 µL onto a Waters XBridge Amide column (250 x 4.6 mm, 3.5 µm) maintained at 35°C. Use a mobile phase gradient of Acetonitrile and Water containing 0.1% Formic Acid.

-

Causality: Acarbose and Impurity E are highly polar oligosaccharides. Traditional C18 reversed-phase columns offer zero retention. The Amide stationary phase facilitates strong hydrogen bonding, providing excellent retention and resolution.

Step 5: Detection and System Suitability

-

Action: Route the column effluent to a CAD system (Evaporation temp: 35°C). Ensure the resolution between Acarbose and Impurity C is > 1.5, and verify Impurity E elutes at an RRT of ~1.7[3].

-

Causality: CAD provides a uniform, mass-based response for non-volatile analytes independent of optical properties, ensuring highly accurate quantification of Impurity E.

Caption: Self-validating experimental workflow for the forced degradation and quantification of Acarbose Impurity E.

Mitigation Strategies in Drug Development

Understanding the causality of Impurity E formation allows for targeted mitigation during drug formulation:

-

Moisture Control: Because transglycosylation requires molecular mobility, maintaining the API in a strictly anhydrous state (via lyophilization or the use of high-grade desiccants) restricts the bimolecular collisions required for Phase 1 of the degradation pathway.

-

Excipient Compatibility: Avoid alkaline excipients such as Magnesium Stearate or basic metal oxides. These excipients act as catalysts for the LdB-vE isomerization (Phase 2). Substituting with neutral lubricants like Sodium Stearyl Fumarate significantly suppresses the conversion of the pentasaccharide intermediate into Impurity E[5].

References

- Source: drugfuture.

- Source: synthinkchemicals.

- Source: axios-research.

- Source: eurekalert.

- Source: nih.

- Source: tbzmed.ac.

Sources

- 1. Acarbose degradation mechanism guides design of next-generation antidiabetic drug | EurekAlert! [eurekalert.org]

- 2. Acarbose Impurity E - CAS - 1220983-28-7 | Axios Research [axios-research.com]

- 3. drugfuture.com [drugfuture.com]

- 4. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Technical Whitepaper: Pharmacological Activity, Toxicity Profile, and Analytical Characterization of Acarbose Impurity E

Executive Summary

Acarbose is a cornerstone pseudo-oligosaccharide therapeutic utilized in the management of Type 2 Diabetes Mellitus. It functions as a competitive, reversible inhibitor of pancreatic alpha-amylase and intestinal brush-border alpha-glucosidases [1]. During the fermentation and downstream processing of Acarbose (derived from Actinoplanes utahensis), several structurally related oligosaccharide impurities are generated.

Among these, Acarbose Impurity E represents a critical quality attribute (CQA) that requires rigorous monitoring under ICH Q3A guidelines. As a Senior Application Scientist, understanding the structural nuances, pharmacological behavior, toxicity profile, and validated analytical isolation protocols for Impurity E is essential for robust drug development and quality control.

Structural and Chemical Characterization

Acarbose consists of an acarviosin moiety linked to maltose at the reducing terminus. In contrast, Acarbose Impurity E features a structural variation where the terminal reducing sugar is a fructopyranose moiety rather than a glucopyranose [2].

This epimeric shift fundamentally alters the molecule's physicochemical properties and necessitates highly specific analytical techniques for separation.

Table 1: Comparative Physicochemical Properties

| Parameter | Acarbose (Parent API) | Acarbose Impurity E |

| CAS Number | 56180-94-0 | 1220983-28-7 |

| Chemical Formula | C25H43NO18 | C31H53NO23 |

| Molecular Weight | 645.6 g/mol | 807.75 g/mol |

| Terminal Sugar | Glucopyranose (Aldose) | Fructopyranose (Ketose) |

| IUPAC Nomenclature | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-...]-α-D-glucopyranosyl-(1→4)-D-glucose | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-...]-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose |

| HPLC Retention Time | ~17.65 min (Standard RP) | ~25.85 min (Standard RP) |

Data synthesized from verified pharmaceutical reference standards [3].

Pharmacological Activity & Mechanistic Pathway

Because Impurity E retains the core acarviosin moiety—the critical pharmacophore responsible for enzyme binding—it exhibits residual alpha-glucosidase inhibitory activity. However, the substitution of the terminal glucose with fructose alters the steric bulk and hydrogen-bonding topography at the reducing end.

Causality in Binding: The active site of sucrase-isomaltase and maltase-glucoamylase accommodates the pseudo-tetrasaccharide structure of Acarbose precisely. The fructopyranose modification in Impurity E induces a slight steric clash in the +2 and +3 subsites of the enzyme's binding pocket. This moderately reduces its competitive binding affinity compared to the parent API. Despite this reduction, it still competes with dietary oligosaccharides, slowing their cleavage into absorbable monosaccharides [1].

Figure 1: Competitive inhibition of alpha-glucosidase by Acarbose and Impurity E.

Toxicity and Safety Profile

The toxicity profile of Acarbose Impurity E mirrors the parent compound due to its high molecular weight and extreme hydrophilicity, which preclude significant systemic absorption (typically <2% for this class of molecules) [4].

-

Gastrointestinal Effects: Unabsorbed Impurity E passes into the colon, where it undergoes fermentation by the gut microbiota. This leads to the production of short-chain fatty acids and gases (methane, carbon dioxide, hydrogen), resulting in dose-dependent flatulence, abdominal distension, and diarrhea [4].

-

Systemic Toxicity: Acute and chronic systemic toxicity is negligible. It does not cross the blood-brain barrier and is not metabolized by hepatic cytochrome P450 enzymes.

-

Nitrosamine Risk (Critical Alert): Recent regulatory scrutiny has highlighted the risk of N-Nitroso Acarbose Impurity E . The secondary amine within the acarviosin ring is susceptible to nitrosation under specific manufacturing or storage conditions. N-nitrosamines are "cohort of concern" compounds (ICH M7) due to their potent mutagenic and carcinogenic potential. Emitting toxic fumes under fire conditions, the N-nitroso derivative requires stringent control limits, often in the parts-per-billion (ppb) range [5].

Analytical Methodology: Isolation and Characterization

To ensure self-validating analytical integrity, the isolation of Impurity E from Acarbose bulk drug substance relies on a combined Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) approach [6].

Protocol: Step-by-Step LC-MS/MS and NMR Workflow

Rationale: Oligosaccharides lack strong UV chromophores; hence, MS/MS is essential for sensitive detection, while NMR confirms the specific epimeric configuration (fructopyranose vs. glucopyranose).

-

Sample Preparation: Dissolve 10 mg of Acarbose hydrate API in 1 mL of ultra-pure water. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Chromatographic Separation (RP-HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Note: While HILIC is often used for sugars, optimized C18 with specific buffers can separate these large pseudo-sugars based on subtle hydrophobic differences in the acarviosin ring.

-

Mobile Phase: Binary gradient of Methanol and Ammonium buffer (80:20 v/v). The ammonium buffer facilitates ionization in the MS source.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Fraction Collection: Monitor the eluent. Impurity E typically elutes at a retention time (RT) of approximately 25.85 minutes under these specific gradient conditions [6]. Collect this fraction.

-

Mass Spectrometry (ESI-MS/MS):

-

Operate in positive electrospray ionization (ESI+) mode.

-

Set the scan range from m/z 50 to 1000 with a dwell time of 3 seconds.

-

Validation: Look for the precursor ion [M+H]+ at m/z 808.7 . Fragmentation will yield characteristic product ions corresponding to the cleavage of the glycosidic bonds.

-

-

NMR Spectroscopy:

-

Lyophilize the collected fraction and reconstitute in deuterated dimethyl sulfoxide (DMSO-d6).

-

Acquire 1H and 13C NMR spectra. Validation: The presence of the ketose (fructose) anomeric carbon (~104 ppm) confirms Impurity E, distinguishing it from the aldose (glucose) signals of the parent drug.

-

Figure 2: LC-MS/MS and NMR analytical workflow for isolating Acarbose Impurity E.

Conclusion

Acarbose Impurity E is a pharmacologically active, structurally related byproduct of Acarbose synthesis. While its intrinsic toxicity is limited to localized gastrointestinal disturbances akin to the API, its quantification is paramount for batch-to-batch consistency. Furthermore, the theoretical risk of its N-nitroso derivative necessitates robust LC-MS/MS analytical frameworks to ensure patient safety and strict regulatory compliance.

References

-

PubChem. "Acarbose | C25H43NO18 | CID 9811704". National Institutes of Health. URL:[Link]

-

Pharmaffiliates. "Acarbose - Impurity E (Freebase) | Chemical Name : 4-O-α-Acarbosyl-D-fructopyranose". Pharmaffiliates Reference Standards. URL:[Link]

-

Veeprho. "Acarbose EP Impurity E | CAS 1220983-28-7". Veeprho Pharmaceuticals. URL: [Link]

-

Pharmaoffer. "GMP-Certified Acarbose API Manufacturers & Suppliers". Pharmaoffer B.V. URL: [Link]

-

Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS N-NITROSO ACARBOSE IMPURITY E". Cleanchem Laboratories. URL:[Link]

-

ResearchGate. "Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR". International Journal of Research in Pharmaceutical Sciences 11(4):8124-8129. URL:[Link]

Sources

Introduction to Acarbose Biosynthesis and Impurity Profiling

Title : Origin, Mechanistic Formation, and Mitigation of Impurity E in the Acarbose Fermentation Process Content Type : Technical Whitepaper Audience : Researchers, scientists, and drug development professionals

Acarbose is a complex pseudotetrasaccharide widely utilized as an α-glucosidase inhibitor for the management of type 2 diabetes. Commercially, it is produced exclusively via the microbial fermentation of Actinoplanes species, predominantly Actinoplanes utahensis1. The molecular architecture of acarbose consists of an unsaturated cyclitol (valienol) and a 4-amino-4,6-dideoxyglucose linked to a maltose unit.

Because acarbose is assembled by enzymatic pathways that exhibit inherent promiscuity, the fermentation process inevitably generates a spectrum of structurally related saccharide analogs and higher/lower oligosaccharides. These fermentation-derived byproducts are strictly regulated under European Pharmacopoeia (EP) specifications as Impurities A through H 2. Among these, Impurity E represents a critical quality attribute (CQA) challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its complex downstream separation dynamics.

Mechanistic Origin of Impurity E

Structural Definition

Impurity E is chemically defined as 4-O-α-Acarbosyl-D-fructopyranose (also referred to as α-D-Glucosyl Acarbose D-Fructose Impurity). Unlike the pseudotetrasaccharide acarbose (C25H43NO18, MW 645.6 g/mol ), Impurity E is a pentasaccharide derivative with the molecular formula C31H53NO23 and a molecular weight of 807.75 g/mol 3. The addition of the extra hexose unit fundamentally alters its chromatographic retention and biological affinity.

Enzymatic Transglycosylation Causality

The formation of Impurity E is not a degradation artifact; it is a direct consequence of the secondary metabolism of Actinoplanes. During the exponential growth and early stationary phases, intracellular and cell-bound glucosyltransferases (e.g., AcbE/AcbS) efficiently transfer the acarviosin moiety to maltose, accumulating acarbose.

However, as the fermentation progresses past 144–168 hours, the primary carbon source (maltose) is depleted [[1]](). In the absence of sufficient maltose, the transglycosylases begin utilizing alternative acceptors present in the complex media (such as fructose derived from sucrose breakdown) or even acarbose itself. This promiscuous enzymatic transglycosylation appends an additional hexose to the reducing terminus of acarbose, yielding the pentasaccharide Impurity E.

Enzymatic transglycosylation pathway leading to Acarbose and its fermentation-derived impurities.

Quantitative Data: Pharmacopeial Impurity Profiling

To maintain regulatory compliance, the impurity profile must be strictly monitored. The European Pharmacopoeia defines specific relative retention times (RRT) for these structurally analogous impurities during liquid chromatography 4.

Table 1: Pharmacopeial Impurity Profile of Acarbose

| Compound | Molecular Formula | MW ( g/mol ) | EP RRT (~16 min ref) | Structural Characteristics |

| Acarbose (API) | C25H43NO18 | 645.6 | 1.00 | Pseudotetrasaccharide |

| Impurity A | C25H43NO18 | 645.6 | ~0.90 | Acarbose D-Fructose Impurity |

| Impurity B | C26H43NO17 | 641.6 | ~0.80 | Isoacarbose |

| Impurity C | C25H43NO18 | 645.6 | ~1.20 | 1,1-α,α-Glycoside Impurity |

| Impurity D | C19H33NO13 | 483.5 | ~0.50 | Pseudotrisaccharide |

| Impurity E | C31H53NO23 | 807.7 | ~1.70 | Pentasaccharide (4-O-α-Acarbosyl-D-fructopyranose) |

| Impurity F | C31H53NO23 | 807.7 | ~1.90 | Pentasaccharide analogue |

Table 2: Impact of Fermentation Parameters on Impurity E Formation

| Parameter | Mechanism of Action | Impact on Impurity E |

| Extended Fermentation (>168h) | Depletion of maltose triggers secondary transglycosylation by shifting enzyme equilibrium. | Significant Increase |

| High Initial Sucrose/Fructose | Provides abundant alternative acceptors for glucosyltransferases. | Increase |

| Fed-Batch Maltose Feeding | Maintains primary acceptor saturation, preventing donor-donor coupling. | Decrease |

Downstream Processing: Continuous Chromatographic Separation

Because Impurities D, E, and F possess nearly identical physicochemical properties to acarbose, traditional crystallization fails to clear them. High-purity acarbose is achieved by exploiting minute differences in resin adsorption forces using a continuous fluid separation system (Simulated Moving Bed, SMB) 5.

Downstream continuous chromatographic separation of Acarbose from structurally similar impurities.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for Impurity Mitigation

To suppress the formation of Impurity E, the fermentation must be tightly controlled to prevent maltose starvation.

-

Inoculum Preparation : Cultivate Actinoplanes utahensis in a seed medium containing glucose and soybean flour for 48 hours at 28°C.

-

Media Formulation : Transfer to a production bioreactor containing a basal medium of 6 g/L glucose, 14 g/L maltose, and 9 g/L soybean flour.

-

Fed-Batch Execution : Monitor glucose and maltose consumption via offline HPLC. At 72 hours and 96 hours, perform a bolus feed of maltose to maintain the concentration above the threshold required for primary transglycosylation 1.

-

Harvest Timing : Terminate the fermentation strictly at 168 hours. Extending cultivation beyond this point results in a continuous increase in higher oligosaccharides (like Impurity E) alongside a decrease in acarbose titer.

Protocol 2: SMB Chromatographic Isolation

-

Pre-treatment : Filter the 168-hour fermentation broth to remove mycelia. Pass the filtrate through a deashing resin to remove inorganic salts and foreign proteins.

-

System Setup : Utilize a continuous fluid separation system filled with chromatographic separation resin. Configure the system with 30 separation units, each containing 300-500 mL of resin 5.

-

Elution : Maintain feeding speeds of the acid/alkali washing and regeneration zones at 7-8 mL/min.

-

Fraction Collection : Monitor the eluent. Impurities D, E, and F will partition differently from the main acarbose peak due to their varying degrees of polymerization and resin affinity.

Protocol 3: Analytical HPLC Quantification of Impurity E (EP Standard)

-

Sample Preparation : Dissolve 0.40 g of the separated API fraction in distilled water and dilute to 20.0 mL.

-

Chromatographic Conditions : Use a spherical octadecylsilyl silica gel column (5 μm, 12 nm pore size).

-

System Suitability : Inject an EP reference standard mixture containing Impurities A-H. Verify that the retention time of acarbose is approximately 16 minutes.

-

Identification : Identify Impurity E at a relative retention time (RRT) of approximately 1.7. Ensure the peak area is within the ICH Q3A threshold limits for regulatory submission 4.

Sources

- 1. Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. drugfuture.com [drugfuture.com]

- 5. CN111269276B - Production method for separating acarbose and impurities - Google Patents [patents.google.com]

Comprehensive Technical Guide on the Physical and Chemical Properties of Acarbose Impurity E

Executive Summary

Acarbose is a complex oligosaccharide and a highly effective alpha-glucosidase inhibitor utilized globally for the management of type 2 diabetes mellitus[]. Synthesized biologically via the fermentation of Actinoplanes utahensis, the Active Pharmaceutical Ingredient (API) is naturally accompanied by a spectrum of structurally analogous by-products[]. Among these, Acarbose Impurity E stands out as a critical pharmacopeial reference standard (recognized by both USP and EP)[2].

For researchers, analytical chemists, and drug development professionals, profiling Impurity E is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the stability, efficacy, and safety of the final drug product. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic pathways of formation, and validated analytical methodologies required to isolate and quantify Acarbose Impurity E.

Molecular Architecture & Chemical Identity

Acarbose Impurity E is a complex pentasaccharide derivative. While standard Acarbose ( C25H43NO18 ) consists of an acarviosin moiety linked to a maltose unit, Impurity E is characterized by an extended saccharide chain and an isomerized reducing terminus[][3].

-

Chemical Nomenclature: 4-O-α-Acarbosyl-D-fructopyranose (also referred to as α-D-Glucosyl Acarbose D-Fructose Impurity)[3][4].

-

Structural Nuance: The defining structural feature of Impurity E is the presence of a D-fructose moiety at the reducing end, combined with an additional α-D-glucosyl residue. This high degree of hydroxylation drastically increases its polarity, which directly dictates the chromatographic strategies required for its isolation[3].

Quantitative Data Summary

To facilitate rapid comparison during formulation and Quality Control (QC) assessments, the core physicochemical properties of Acarbose Impurity E are summarized below.

| Property | Value / Description |

| CAS Registry Number | 1220983-28-7[4] |

| Molecular Formula | C31H53NO23 [2] |

| Molecular Weight | 807.75 g/mol [4] |

| Physical State | Solid (White to off-white powder)[] |

| Solubility | Highly soluble in water and polar solvents; insoluble in non-polar organic solvents[5] |

| Storage Conditions | Refrigerated (2°C to 8°C), tightly closed in a dry, well-ventilated place[6] |

| Reactivity & Stability | Stable under normal conditions; incompatible with strong oxidizing agents[7] |

Mechanisms of Formation & Stability

Understanding why and how Acarbose Impurity E forms is essential for optimizing upstream fermentation and downstream purification processes.

-

Biosynthetic Pathway (Fermentation By-product): During the biological synthesis of Acarbose by Actinoplanes utahensis, transglucosidase enzymes exhibit promiscuous activity. This leads to the enzymatic transfer of an extra glucose unit to the acarbose core, forming a higher-order homologue[].

-

Degradation Pathway (Isomerization): Under specific thermal or pH stress conditions during downstream processing or long-term storage, the reducing end of the oligosaccharide chain can undergo a Lobry de Bruyn–van Ekenstein transformation. This base-catalyzed or thermally induced shift isomerizes the terminal glucose into a fructose derivative (fructopyranose)[3].

Biosynthetic and degradation pathways leading to the formation of Acarbose Impurity E.

Analytical Profiling & Methodologies

The Causality of Method Selection: Standard Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 columns is fundamentally incompatible with Acarbose and its impurities. Because these molecules are highly polar and hydrophilic, they elute in the void volume of a C18 column[]. Furthermore, Impurity E lacks a strong UV chromophore, rendering standard UV-Vis detectors (at 254 nm) ineffective.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is the gold standard. HILIC stationary phases (such as amide or amino-bonded silica) leverage the multiple hydroxyl groups on Impurity E to achieve robust retention.

Experimental Protocol: HPLC-MS Method for Impurity E Quantification

This protocol is designed as a self-validating system. System suitability criteria are built directly into the workflow to ensure data integrity before sample analysis begins.

-

Step 1: Standard Preparation Accurately weigh 10.0 mg of Acarbose Impurity E reference standard[8]. Dissolve in 10 mL of highly purified LC-MS grade water to create a 1 mg/mL stock solution. Dilute with Acetonitrile:Water (50:50, v/v) to a working concentration of 10 µg/mL.

-

Step 2: Column Equilibration Install a HILIC Amide column (150 mm × 4.6 mm, 3 µm particle size). Equilibrate the system with Mobile Phase A (Water containing 10 mM Ammonium Formate, pH 4.5) and Mobile Phase B (Acetonitrile) at a starting ratio of 25:75 (A:B).

-

Step 3: Chromatographic Separation (Gradient Elution)

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program: Hold at 75% B for 5 minutes. Ramp to 50% B over 15 minutes to elute highly retained pentasaccharides like Impurity E. Return to 75% B for a 10-minute re-equilibration.

-

-

Step 4: Detection & Integration Monitor the eluent using an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode. Extract the chromatogram for the [M+H]+ precursor ion at m/z 808.8. Integrate the peak area to establish a linear calibration curve.

-

Step 5: System Suitability (Self-Validation) Before analyzing unknown batches, inject a resolution mixture of Acarbose API and Impurity E. The run is only valid if the chromatographic resolution ( Rs ) between the two peaks is ≥2.0 . Additionally, the relative standard deviation (RSD) for five replicate injections of the standard must be ≤2.0% .

Step-by-step analytical workflow for the quantification of Acarbose Impurity E via HPLC-MS.

Safety, Handling, and Laboratory Compliance

When utilizing Acarbose Impurity E as a reference standard in Analytical Method Validation (AMV) or routine QC, adherence to proper handling protocols is mandatory to ensure both personnel safety and material integrity.

-

Toxicity & Exposure: While the parent API is a therapeutic alpha-glucosidase inhibitor, isolated pharmacopeial impurities are intended strictly for in-vitro analytical purposes and are not for human use[2]. Operators must avoid inhalation of the fine powder and prevent direct contact with skin or eyes by utilizing appropriate PPE (e.g., nitrile gloves, safety goggles conforming to EN 166/NIOSH standards)[7].

-

Disposal: Excess or expired reference materials must not be discharged into drains. They must be collected and offered to a licensed hazardous material disposal company for incineration equipped with an afterburner and scrubber[7].

References

-

Title: Acarbose-Impurities - Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

-

Title: Acarbose EP Impurity E - Axios Research Source: axios-research.com URL: [Link]

-

Title: Acarbose Impurity E - CAS - 1220983-28-7 | Axios Research Source: axios-research.com URL: [Link]

-

Title: MATERIAL SAFETY DATA SHEETS N-NITROSO ACARBOSE IMPURITY E - Cleanchem Laboratories Source: cleanchemlab.com URL: [Link]

Sources

- 2. Acarbose EP Impurity E | Axios Research [axios-research.com]

- 3. alpha-D-Glucosyl Acarbose IMpurity | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. evitachem.com [evitachem.com]

- 6. clearsynth.com [clearsynth.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Acarbose Impurity E - CAS - 1220983-28-7 | Axios Research [axios-research.com]

Unveiling Acarbose Impurity E: A Technical Guide to Structural Elucidation by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Acarbose, a cornerstone in the management of type 2 diabetes mellitus, is a pseudo-tetrasaccharide that exerts its therapeutic effect by inhibiting α-glucosidase enzymes in the gut, thereby delaying carbohydrate digestion and absorption. As a complex molecule produced by fermentation, acarbose is often accompanied by a series of structurally related impurities that can arise from the fermentation process, downstream processing, or degradation.[1][2] Rigorous identification and characterization of these impurities are paramount to ensure the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies worldwide.

This in-depth technical guide focuses on the structural elucidation of a specific, yet significant, acarbose-related compound: Acarbose Impurity E . We will navigate the analytical journey, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to piece together the molecular architecture of this impurity. This document is designed not as a rigid protocol, but as a dynamic guide for the discerning scientist, emphasizing the rationale behind experimental choices and the logic of data interpretation.

Acarbose Impurity E has been identified as 4-O-α-Acarbosyl-D-fructopyranose , with a molecular formula of C31H53NO23 and a molecular weight of approximately 807.75 g/mol .[3][4] Its structure is characterized by the core acarbose molecule linked to a fructopyranose unit. This guide will provide a comprehensive framework for confirming this structure, from initial detection to final verification.

The Analytical Workflow: An Integrated Approach

The structural elucidation of a pharmaceutical impurity like Acarbose Impurity E is a puzzle that requires multiple, complementary pieces of analytical evidence. A robust workflow integrates chromatographic separation with powerful spectroscopic techniques.

Sources

Comprehensive Identification and Characterization of Acarbose Impurity E in Bulk Drug Substances

Executive Summary

The identification and control of impurities in complex fermentation-derived active pharmaceutical ingredients (APIs) remain a formidable challenge in modern pharmacopeial analysis. Acarbose, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes[], is a highly polar tetrasaccharide that lacks a strong UV chromophore[2]. This whitepaper provides an in-depth, mechanistic guide to identifying and quantifying Acarbose Impurity E , a critical pentasaccharide byproduct. By moving away from legacy UV-based methods and adopting a self-validating Amide-HILIC workflow coupled with Charged Aerosol Detection (CAD) and High-Resolution Mass Spectrometry (HRMS)[3], analytical scientists can achieve unparalleled structural clarity and regulatory compliance.

The Acarbose Impurity Landscape & Origin of Impurity E

Acarbose is biosynthesized via the microbial fermentation of Actinoplanes utahensis[]. The API's impurity profile is predominantly composed of structurally related saccharide analogs formed through enzymatic side-reactions or downstream degradation (hydrolysis/oxidation)[4].

The Causality of Impurity E Formation: Unlike degradation products formed by the cleavage of glycosidic bonds (e.g., Impurity D), Acarbose Impurity E is a product of enzymatic transglycosylation [4]. During fermentation, native glycosyltransferases and amylases in the broth can erroneously utilize acarbose as an acceptor molecule. When hexoses (such as D-fructose or D-glucose from the culture media) act as donors, an additional sugar moiety is covalently linked to the terminal maltose unit of acarbose, yielding a pentasaccharide[],[5].

Fig 1: Enzymatic transglycosylation pathway leading to the formation of Acarbose Impurity E.

Chemical and Structural Profile of Impurity E

To develop a robust analytical method, one must first understand the physicochemical nature of the target. Impurity E is officially recognized in the and is characterized by its high polarity and molecular weight[4],[].

Table 1: Physicochemical Properties of Acarbose Impurity E

| Property | Specification |

| Chemical Name | α-D-Glucosyl Acarbose D-Fructose Impurity[] |

| Pharmacopoeial Name | Acarbose EP Impurity E[6] |

| CAS Registry Number | 1220983-28-7[7] |

| Molecular Formula | C₃₁H₅₃NO₂₃[7] |

| Molecular Weight | 807.75 g/mol [7] |

| IUPAC Nomenclature | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[6] |

| Structural Classification | Pentasaccharide (Acarviosin core + 2x Glucose + 1x Fructose) |

Analytical Strategy: Overcoming Chromatographic Limitations

Traditional compendial methods for acarbose rely on amino-propyl stationary phases and UV detection at 210 nm[2]. However, as an application scientist, I strongly advise against this for trace impurity profiling due to two critical failures:

-

The "Weak Chromophore" Problem: Acarbose and Impurity E lack a conjugated π -electron system. UV detection at 210 nm is highly susceptible to baseline drift during gradient elution, leading to poor signal-to-noise ratios[2].

-

MS Incompatibility: Traditional methods utilize non-volatile phosphate buffers, which instantly suppress ionization and foul mass spectrometers[3].

The Solution: HILIC coupled with CAD and MS By transitioning to an Amide-HILIC (Hydrophilic Interaction Liquid Chromatography) column, we exploit hydrogen bonding and dipole-dipole interactions to retain these highly polar oligosaccharides without the need for ion-pairing agents[3],[8]. Coupling this separation to a Charged Aerosol Detector (CAD) provides a uniform, mass-based response independent of optical properties[8].

Self-Validating Experimental Protocol (HPLC-CAD/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By splitting the post-column flow between a CAD and an MS, the method simultaneously cross-validates the quantitative peak area (CAD) with structural identity (MS), eliminating the ambiguity of co-eluting degradants[2],[3].

Table 2: Optimized HPLC-CAD/MS Parameters

| Parameter | Method Specification | Causality / Rationale |

| Column | Amide-HILIC (150 × 4.6 mm, 3.5 µm) | Retains polar oligosaccharides via hydrogen bonding; avoids C18 ion-pairing[3]. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | Volatile buffer ensures compatibility with MS and CAD detectors[3]. |

| Mobile Phase B | Acetonitrile (100%) | Acts as the weak solvent in HILIC; promotes initial analyte retention[8]. |

| Gradient | 80% B to 50% B over 30 min | Elutes higher molecular weight pentasaccharides (Impurity E) after the API[3]. |

| Flow Rate | 1.0 mL/min (Split 1:1 post-column) | Optimal for standard bore columns; split flow enables simultaneous CAD/MS[2]. |

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the bulk acarbose API in a diluent of Acetonitrile/Water (50:50, v/v) to achieve a concentration of 10 mg/mL. Caution: Higher aqueous concentrations may lead to poor peak shape in HILIC due to solvent mismatch.

-

Equilibration: Purge the Amide-HILIC column with 80% Mobile Phase B for at least 20 column volumes to establish the aqueous-enriched pseudo-stationary layer on the silica surface.

-

Injection & Elution: Inject 10 µL of the sample. Execute the gradient (80% B to 50% B). Acarbose (tetrasaccharide) will elute first, followed by Impurity E (pentasaccharide) due to its higher polarity and mass.

-

Post-Column Split: Route 50% of the eluent to the CAD (evaporation temperature set to 35°C) for quantitative profiling. Route the remaining 50% to the ESI-Q-TOF MS.

-

Data Acquisition: Monitor the CAD signal for peak integration. Simultaneously, monitor the MS in positive ion mode for the Impurity E precursor ion at m/z 808.3[M+H]⁺ .

Fig 2: Self-validating split-flow HILIC-CAD/MS workflow for Impurity E quantification.

Structural Elucidation via MS/MS

While the intact mass (m/z 808.3) indicates a pentasaccharide, tandem mass spectrometry (MS/MS) is required to confirm the linkage topology of Impurity E[2].

Fragmentation Causality: When subjected to Collision-Induced Dissociation (CID), the glycosidic bonds of Impurity E cleave predictably.

-

The Core Marker: The acarviosin moiety (valienamine + 4-deoxy-D-glucose) is highly stable. MS/MS spectra will prominently feature an m/z 304 product ion. The presence of this ion confirms that the acarviosin pharmacophore is intact.

-

The Terminal Addition: The cleavage of the terminal trisaccharide unit (Glucose-Glucose-Fructose) results in a neutral loss of 504 Da. The sequential loss of hexose units (m/z 808 → 646 → 484 → 304) definitively proves that the extra D-fructose unit is attached to the reducing end of the acarbose chain, validating the structure of Impurity E[],[6].

Regulatory Implications and Control Strategy

Under , impurities in bulk drug substances must be identified and controlled if they exceed the qualification threshold (typically 0.10% or 0.15%, depending on the maximum daily dose). Because Acarbose Impurity E is a pharmacopeial impurity[4],[9], its presence must be strictly monitored during API release testing. Utilizing the HILIC-CAD method ensures that the relative response factor (RRF) is near 1.0, allowing for highly accurate weight/weight percentage reporting without the continuous need for expensive, highly purified Impurity E reference standards.

References

-

Leistner, A., & Holzgrabe, U. (2022). Alternative methods to assess the impurity profile of a monographed API using acarbose as an example. Journal of Pharmaceutical and Biomedical Analysis, 221, 115063. Available at:[Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition: Acarbose Monograph. Available at:[Link]

-

MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. Available at:[Link]

-

Veeprho Pharmaceuticals. (2024). Acarbose EP Impurity E (CAS 1220983-28-7) Reference Standard. Available at:[Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Acarbose EP Impurity G | 1013621-73-2 | Benchchem [benchchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

- 9. Acarbose Impurity E - CAS - 1220983-28-7 | Axios Research [axios-research.com]

Methodological & Application

Application Note: Advanced HPLC-CAD/UV Method Development for the Detection of Acarbose Impurity E

Executive Summary

Acarbose is a complex pseudo-tetrasaccharide alpha-glucosidase inhibitor utilized in the management of type 2 diabetes. The detection and quantification of its related substances, specifically Acarbose Impurity E (4-O-α-acarbosyl-D-fructopyranose), present significant analytical hurdles. Because the molecule is highly polar and lacks a strong UV chromophore, traditional methods often fall short[]. Historically, the 2[2] has relied on aminopropylsilyl (APS) columns and low-wavelength UV detection (210 nm), which frequently suffer from baseline drift, poor column lifespan, and inadequate sensitivity[3].

This application note details a modernized, self-validating High-Performance Liquid Chromatography (HPLC) method. By leveraging an Amide-Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase coupled with Charged Aerosol Detection (CAD) and orthogonal UV detection, this protocol ensures robust, high-resolution quantification of Impurity E.

Mechanistic Background & Analytical Causality

The Origin of Impurity E

Acarbose is produced via the microbial fermentation of Actinoplanes utahensis[4]. Impurity E is structurally analogous to acarbose but features a terminal fructopyranose moiety instead of the standard glucose unit[5]. It can emerge either as a direct fermentation by-product or through downstream degradation. Because its molecular weight and polarity are nearly identical to the active pharmaceutical ingredient (API), baseline separation requires highly selective chromatographic conditions.

Causality Behind Methodological Choices

To build a robust analytical method, every parameter must be chosen based on fundamental chemical causality rather than mere convention:

-

Stationary Phase Selection (Amide-HILIC vs. APS): Traditional APS columns degrade rapidly in aqueous mobile phases due to the hydrolysis of the siloxane bond, leading to retention time shifts[3]. An Amide-bonded HILIC column provides superior hydrogen-bonding capabilities, ensuring stable retention of highly polar pseudo-saccharides without the rapid degradation seen in APS columns[6].

-

Mobile Phase Optimization: To achieve separation between Acarbose and Impurity E, a volatile buffer is required. We utilize a 5–10 mM Ammonium Acetate buffer (pH 5.0–6.0) in an Acetonitrile gradient[6]. The volatility is strictly necessary to prevent background noise and detector fouling in CAD[3].

-

Detector Selection (CAD vs. UV): Acarbose and Impurity E lack conjugated double bonds, making UV detection at 210 nm highly susceptible to interference from mobile phase absorbance[3]. CAD provides a uniform, mass-based response independent of optical properties, significantly increasing the signal-to-noise ratio[3].

-

Elevated Column Temperature (60°C): Large oligosaccharides suffer from slow mass transfer kinetics, leading to broad peaks. Elevating the temperature to 60°C decreases mobile phase viscosity and improves mass transfer, resulting in sharper peaks and better resolution[6].

Causality map linking molecular challenges of Acarbose to specific chromatographic solutions.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials

-

Acarbose API Standard (USP/EP grade) *7 (CAS 1220983-28-7)[7]

-

LC-MS grade Acetonitrile

-

LC-MS grade Ammonium Acetate

-

Ultrapure Water (18.2 MΩ·cm)

Chromatographic Conditions

| Parameter | Specification |

| Column | XBridge Amide (4.6 mm × 250 mm, 3.5 μm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.5) |

| Mobile Phase B | 100% Acetonitrile |

| Elution Mode | Isocratic: 75% B / 25% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 60°C |

| Injection Volume | 10 μL |

| Primary Detection | Charged Aerosol Detector (CAD), Evap Temp: 35°C |

| Orthogonal Detection | UV at 210 nm |

Preparation of Solutions (Self-Validating System)

To ensure the protocol is self-validating, a System Suitability Solution (SSS) must be prepared. The successful resolution of this mixture proves the system's resolving power before any unknown samples are quantified. If the SSS fails, the run is automatically aborted.

-

Diluent: Acetonitrile : Water (50:50, v/v).

-

Blank Preparation: Use the diluent as the blank.

-

System Suitability Solution (SSS): Dissolve 10 mg of Acarbose for peak identification CRS (containing Impurities A through H) in 1.0 mL of diluent[2].

-

Standard Solution (0.2% Specification Limit): Dissolve 2.0 mg of Acarbose Impurity E reference standard in 100 mL of diluent. Dilute 1.0 mL of this solution to 10 mL (Final concentration: 2 µg/mL).

-

Test Solution (Sample): Accurately weigh 100 mg of Acarbose API and dissolve in 10 mL of diluent (Final concentration: 10 mg/mL).

Workflow Execution

-

Equilibration: Purge the HPLC system and equilibrate the Amide column with the mobile phase for at least 45 minutes until the CAD baseline is stable (< 1 pA fluctuation).

-

Blank Injection: Inject the blank to confirm no ghost peaks elute at the retention times of Acarbose or Impurity E.

-

System Suitability Injection: Inject the SSS. Verify that the resolution ( Rs ) between Acarbose and closely eluting impurities is ≥1.5 . Identify Impurity E based on its relative retention time[2].

-

Standard Injection: Inject the Standard Solution in replicate (n=6). Calculate the Relative Standard Deviation (RSD) of the Impurity E peak area.

-

Sample Injection: Inject the Test Solution and quantify Impurity E against the Standard Solution.

Analytical workflow for Acarbose Impurity E detection using HILIC and dual CAD/UV detection.

Data Presentation & System Suitability Criteria

To establish trustworthiness and comply with ICH Q2(R1) guidelines, the method must meet the following strict validation parameters during the System Suitability test.

Table 1: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution (Acarbose / Impurity A) | ≥1.5 | Ensures baseline separation of critical pairs to prevent co-elution. |

| Impurity E Tailing Factor | 0.8−1.5 | Prevents overestimation of peak area due to peak tailing/adsorption. |

| RSD of Impurity E Area (n=6) | ≤5.0% | Guarantees injection precision and CAD detector stability. |

| S/N Ratio (Standard Solution) | ≥10 | Confirms the Limit of Quantitation (LOQ) is adequate for the 0.2% limit. |

Table 2: Expected Retention Profile[2]

| Analyte | Approx. Retention Time (min) | Relative Retention Time (RRT) |

| Impurity D | 8.0 | ~0.50 |

| Impurity B | 12.8 | ~0.80 |

| Impurity A | 14.4 | ~0.90 |

| Acarbose | 16.0 | 1.00 |

| Impurity C | 19.2 | ~1.20 |

| Impurity E | 27.2 | ~1.70 |

Note: Retention times may vary slightly based on exact system dead volume and column batch, but RRT values remain highly consistent.

References

-

Acarbose Monograph - European Pharmacopoeia | Scribd | 2

-

Acarbose Impurities Overview | BOC Sciences |

-

(1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid (Acarbose Impurity E Reference) | EvitaChem | 7

-

Method Modernization and Method Development: HPLC-CAD system for impurity analysis of acarbose | Thermo Fisher Scientific / lcms.cz | 3

-

Acarbose EP Impurity E Chemical Profile | Alentris Research Pvt. Ltd. | 5

-

Method for detecting acarbose through high performance liquid chromatography | Google Patents (CN105572267A) | 6

-

Acarbose EP Impurity F and Related Fermentation Impurities | Benchchem | 4

Sources

Protocol for isolation of Acarbose Impurity E from API

Application Note: Preparative Isolation and Characterization of Acarbose Impurity E from Bulk API

Executive Summary

Acarbose is a complex pseudotetrasaccharide (MW 645.62) widely used as an alpha-glucosidase inhibitor for the management of type 2 diabetes. It is produced industrially via the microbial fermentation of Actinoplanes sp.[1]. Due to the biological nature of its synthesis, the Active Pharmaceutical Ingredient (API) inherently contains several structurally related acarviosyl metabolites. Among these, Acarbose Impurity E (4-O-α-Acarbosyl-D-fructopyranose) is a critical pentasaccharide byproduct[1][2].

Isolating Impurity E for use as an analytical reference standard requires overcoming significant chromatographic hurdles: the molecule's extreme polarity, its susceptibility to anomerization, and the absence of a strong UV chromophore[3]. This application note details a robust, self-validating preparative Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with split-flow Charged Aerosol Detection (CAD) to isolate Impurity E at >95% purity.

Scientific Grounding & Rationale (E-E-A-T)

As an application scientist, it is critical not just to execute a method, but to understand the thermodynamic and chemical causality behind the separation parameters:

-

Chromatographic Selectivity (Why Amide-HILIC?) : Acarbose and Impurity E are highly polar oligosaccharides that exhibit virtually no retention on standard reversed-phase (C18) columns. Amide-bonded HILIC stationary phases provide superior orthogonal selectivity, retaining these sugars based on hydrogen bonding and dipole-dipole interactions[3]. Because Impurity E is a pentasaccharide (MW 807.76) compared to the tetrasaccharide API (MW 645.62)[4], it exhibits stronger retention in HILIC mode and elutes after the main acarbose peak.

-

Detection Strategy (Why CAD over UV?) : Acarbose lacks conjugated pi-electron systems, restricting UV detection to the low-wavelength region (210 nm)[3]. At this wavelength, gradient elution causes severe baseline drift, making fraction triggering unreliable. Charged Aerosol Detection (CAD) provides a universal, mass-based response independent of optical properties, ensuring precise fraction collection of minor impurities[5].

-

Thermodynamic Control of Anomerization : In aqueous solutions, the reducing end of acarbose and its impurities undergoes mutarotation, existing in an equilibrium of α- and β-anomers. This causes peak broadening or splitting. Elevating the column temperature (e.g., 45°C to 90°C) accelerates the interconversion rate relative to the chromatographic timescale, coalescing the anomers into a single, sharp peak[3][5].

Material Specifications & Quantitative Data

Understanding the molecular landscape of the API is critical for setting up the isolation parameters. Table 1 summarizes the key properties of Acarbose and its primary process-related impurities.

Table 1: Physicochemical Profile of Acarbose and Major Fermentation Impurities

| Pharmacopeial Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Characteristics |

| Acarbose (API) | C₂₅H₄₃NO₁₈ | 645.62 | Pseudotetrasaccharide |

| Impurity A | C₂₅H₄₃NO₁₈ | 645.62 | Isomer of Acarbose |

| Impurity D | C₁₉H₃₃NO₁₃ | 483.47 | Pseudotrisaccharide |

| Impurity E | C₃₁H₅₃NO₂₃ | 807.76 | Pentasaccharide (Fructopyranose addition) |

| Impurity F | C₃₁H₅₃NO₂₃ | 807.76 | Pentasaccharide |

| Impurity G | C₃₁H₅₃NO₂₃ | 807.76 | Pentasaccharide |

| Impurity H | C₂₅H₄₃NO₁₇ | 629.62 | Deoxy-derivative |

Isolation Workflow Visualization

Fig 1: Preparative isolation workflow for Acarbose Impurity E from API.

Preparative Isolation Protocol

Self-Validating Design: This protocol incorporates an active flow-splitting mechanism to ensure the destructive CAD detector does not consume the target fraction, while providing real-time, mass-based triggering.

Phase 1: Sample Preparation

-

API Dissolution : Weigh 500 mg of crude Acarbose API. Dissolve completely in 5.0 mL of ultra-pure water.

-

Solvent Matching : Slowly add 5.0 mL of LC-MS grade Acetonitrile (MeCN) dropwise while vortexing to achieve a 50:50 (v/v) H₂O:MeCN sample diluent.

-

Causality: Injecting a 100% aqueous sample onto a HILIC column disrupts the localized water layer on the stationary phase, causing severe peak distortion and early elution.

-

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

Phase 2: Preparative Amide-HILIC Conditions

-

Column : Preparative Amide-HILIC (250 mm × 21.2 mm, 5 µm particle size).

-

Mobile Phase A : 10 mM Ammonium Acetate in Water, adjusted to pH 5.8.

-

Causality: The slightly acidic pH combined with the acetate buffer stabilizes the acarviosin moiety and aids in anomer coalescence[5].

-

-

Mobile Phase B : LC-MS Grade Acetonitrile.

-

Flow Rate : 20.0 mL/min.

-

Column Temperature : 45°C (Strictly controlled to prevent anomerization-induced peak splitting)[5].

-

Gradient Program :

-

0 - 5 min : 80% B (Isocratic hold to focus the injection band).

-

5 - 25 min : 80% B to 55% B (Linear gradient to elute oligosaccharides by increasing polarity).

-

25 - 30 min : 55% B to 40% B (Column wash).

-

30 - 40 min : 80% B (Re-equilibration).

-

Phase 3: Split-Flow Detection & Fractionation

-

Splitter Configuration : Install a passive flow splitter post-column with a 99:1 split ratio.

-

Detection : Route the 1% flow to the CAD (Evaporator Temp: 50°C). Route the 99% flow through a non-destructive UV detector (210 nm, strictly as a secondary monitor) and into the Fraction Collector.

-

Triggering : Set the fraction collector to trigger on the CAD signal slope. Impurity E will elute as a distinct peak following the massive Acarbose overload peak.

Phase 4: Lyophilization & Recovery

-

Pooling : Pool fractions corresponding to the Impurity E peak.

-

Organic Removal : Transfer to a rotary evaporator. Remove the acetonitrile under reduced pressure at a bath temperature of ≤35°C to prevent thermal degradation of the glycosidic bonds.

-

Desiccation : Flash-freeze the remaining aqueous solution and lyophilize for 48 hours to yield Acarbose Impurity E as a white, amorphous powder.

Self-Validating Quality Control (IPC)

To ensure the integrity of the isolated compound, the system must self-validate the output before final storage:

-

Orthogonal Verification (LC-MS) : Re-inject a 1 mg/mL solution of the lyophilized powder onto an analytical LC-MS system. The presence of an intense [M+H]⁺ ion at m/z 808.7 confirms the isolation of the pentasaccharide mass[1].

-

Structural Elucidation (NMR) : Because Impurities E, F, and G are all pentasaccharides with identical molecular weights (807.76 g/mol )[4][6], mass spectrometry alone cannot differentiate them. Conduct 1D and 2D NMR (COSY, HSQC) to confirm the specific 1→4 linkage of the terminal D-fructopyranose unit, definitively validating the isolate as Impurity E.

References

-

Axios Research. "Acarbose Impurity E - CAS - 1220983-28-7". URL: [Link]

-

Pharmaffiliates. "Acarbose - Impurity E (Freebase) | Chemical Name : 4-O-α-Acarbosyl-D-fructopyranose". URL: [Link]

-

ResearchGate. "Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach". URL: [Link]

-

PubMed. "Alternative methods to assess the impurity profile of a monographed API using acarbose as an example". URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Alternative methods to assess the impurity profile of a monographed API using acarbose as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acarbose Impurity E - CAS - 1220983-28-7 | Axios Research [axios-research.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Acarbose EP Impurity E | Axios Research [axios-research.com]

Application Note: A Comprehensive Guide to the Synthesis of Acarbose Impurity E Reference Standards

Abstract

Acarbose is a critical α-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][] As with any pharmaceutical active ingredient, particularly those produced via fermentation, rigorous control of impurities is paramount to ensure safety and efficacy. Acarbose Impurity E, a pentasaccharide analog of the active molecule, is a specified impurity in major pharmacopoeias.[][3][4] The availability of a highly pure, well-characterized reference standard for Impurity E is therefore essential for analytical method development, validation, and routine quality control of Acarbose drug substance and product. This guide provides a detailed, field-proven protocol for the isolation, purification, and comprehensive characterization of Acarbose Impurity E from a crude fermentation source, establishing a robust pathway for the generation of a certified reference standard.

Introduction: The Rationale for Isolation over De Novo Synthesis